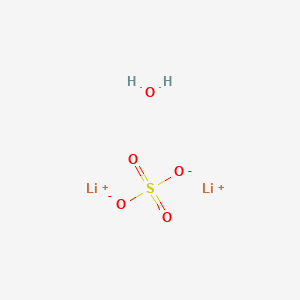
2-(2,4-Dinitroanilino)ethanol
Descripción general
Descripción
2-(2,4-Dinitroanilino)ethanol, also known as N-2,4-dinitrophenylethanolamine, is a chemical compound with the molecular formula C8H9N3O5 . It is a compound with spectra that include 1 NMR, 1 FTIR, 1 UV-Vis, and 1 MS (GC) .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 2,4-Dinitrophenoxy ethanol, a related compound, has been synthesized and analyzed using techniques such as FTIR spectroscopy, 1H-NMR and 13C-NMR spectroscopy, elemental analysis, gas chromatography, mass spectrometry, and high-performance liquid chromatography .Molecular Structure Analysis
The molecular structure of 2-(2,4-Dinitroanilino)ethanol consists of 8 carbon atoms, 9 hydrogen atoms, 3 nitrogen atoms, and 5 oxygen atoms, giving it a molar mass of 227.17 . The compound has a density of 1.4855 (rough estimate), a boiling point of 368.88°C (rough estimate), and a refractive index of 1.7400 (estimate) .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(2,4-Dinitroanilino)ethanol include a density of 1.4855 (rough estimate), a boiling point of 368.88°C (rough estimate), a flashing point of 224.4°C, and a vapor pressure of 8.62E-09mmHg at 25°C .Aplicaciones Científicas De Investigación
Anaerobic Biotransformation in Wastewater Treatment : Cheng et al. (1996) explored the anaerobic biotransformation of 2,4-dinitrotoluene (DNT), a related compound, with ethanol as a primary substrate. This study is significant in understanding the mutual effect of these substrates on their biotransformation, particularly in wastewater treatment processes under anaerobic conditions (Cheng, Jiayang et al., 1996).
Chemical Synthesis and Applications : Lloyd, P. F. et al. (1972) investigated the Koenigs-Knorr reaction of the acetobromo derivatives of 2-deoxy-2-(2,4-dinitroanilino)-D-glucopyranose and its monomethyl ethers, contributing to the field of carbohydrate chemistry and the synthesis of complex organic compounds (Lloyd, P. F., Evans, B., & Fielder, R., 1972).
Investigation of Reaction Mechanisms : The study by Okada, K. et al. (1978) on the base-catalyzed Smiles rearrangement of 2-(acetylamino)ethyl 2,4-dinitrophenyl ether in dimethyl sulfoxide provides insights into the mechanistic aspects of aromatic nucleophilic substitution reactions, which are crucial in organic synthesis (Okada, K., Matsui, K., & Sekiguchi, S., 1978).
Development of Potential Anti-inflammatory Agents : Rao, K. N. et al. (1995) synthesized N-[pyridyl(phenyl)carbonylamino]-alkyl-1,2,3,6-tetrahydropyridines, showcasing the application of 2,4-dinitroaniline derivatives in developing potential anti-inflammatory drugs (Rao, K. N., Redda, K., Onayemi, F. Y., Melles, H., & Choi, J., 1995).
Solubility and Thermodynamic Studies : Xu, R. et al. (2016) conducted solubility determination and thermodynamic modeling of 2,4-dinitroaniline in various organic solvents, contributing valuable data for optimizing the purification processes of similar compounds (Xu, R., Xu, A., Du, C., Cong, Y., & Wang, J., 2016).
Propiedades
IUPAC Name |
2-(2,4-dinitroanilino)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O5/c12-4-3-9-7-2-1-6(10(13)14)5-8(7)11(15)16/h1-2,5,9,12H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTKBBNLNJMLKDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7062083 | |
| Record name | Ethanol, 2-[(2,4-dinitrophenyl)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7062083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dinitroanilino)ethanol | |
CAS RN |
1945-92-2 | |
| Record name | 2-[(2,4-Dinitrophenyl)amino]ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1945-92-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanol, 2-((2,4-dinitrophenyl)amino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001945922 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Dinitrophenylaminoethanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24188 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanol, 2-[(2,4-dinitrophenyl)amino]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanol, 2-[(2,4-dinitrophenyl)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7062083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[4-[[4-(Carboxymethylamino)phenyl]methyl]anilino]acetic acid](/img/structure/B156287.png)









